molecular formula C7H19NO3Si B1583981 N-Methylaminopropyltrimethoxysilane CAS No. 3069-25-8

N-Methylaminopropyltrimethoxysilane

Cat. No. B1583981
Key on ui cas rn: 3069-25-8
M. Wt: 193.32 g/mol
InChI Key: DVYVMJLSUSGYMH-UHFFFAOYSA-N
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Patent
US06846303B2

Procedure details

Mercaptopropyltrimethoxysilane; N-methylaminopropyltrimethoxysilane; Methyltriacetoxysilane; Methyltriethoxysilane; Methyl trimethoxysilane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][Si:5](OC)([O:8][CH3:9])[O:6][CH3:7].[CH3:12]NCCC[Si](OC)(OC)OC.C[Si](OC(=O)C)(OC(=O)C)OC(=O)C.C[Si](OCC)(OCC)OCC.C[Si](OC)(OC)OC>>[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:8][CH3:9])[O:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC(C)=O)(OC(C)=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCC)(OCC)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
SCCC[Si](OC)(OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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